

Technical Characterization Guide: 4-Hydroxy-2-methoxy-6-methylbenzotrile[1]

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Compound of Interest

Compound Name: 4-Hydroxy-2-methoxy-6-methylbenzotrile

CAS No.: 1374575-05-9

Cat. No.: B2807286

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Executive Summary

4-Hydroxy-2-methoxy-6-methylbenzotrile (CAS 1374575-05-9) is a highly functionalized aromatic scaffold utilized in the synthesis of complex bioactive molecules, including ansamycin antibiotics and specific kinase inhibitors.[1] Its structural core—a benzotrile ring decorated with hydroxyl, methoxy, and methyl groups—provides a unique electronic environment that facilitates orthogonal functionalization.

This guide outlines a rigorous characterization strategy for researchers and drug development professionals. It moves beyond basic identification to provide a self-validating analytical framework, ensuring that this intermediate meets the stringent purity requirements necessary for downstream pharmaceutical applications, such as antibody-drug conjugate (ADC) payload synthesis.[1]

Physicochemical Profile

Understanding the fundamental physical properties is the first step in establishing a stable handling protocol.

Table 1: Core Physicochemical Properties

Property	Specification / Value	Notes
Molecular Formula	C ₉ H ₉ NO ₂	
Molecular Weight	163.17 g/mol	Monoisotopic Mass: 163.063
Appearance	White to pale yellow crystalline powder	Coloration often indicates oxidation or regioisomeric impurities.[1]
Solubility	DMSO, Methanol, Ethyl Acetate	Poorly soluble in water; sparingly soluble in hexanes.
pKa (Predicted)	~7.5 - 8.0 (Phenolic OH)	Acidity enhanced by the electron-withdrawing nitrile group.[1]
Melting Point	Experimental Determination Required	Typical range for analogs: 100–150°C.

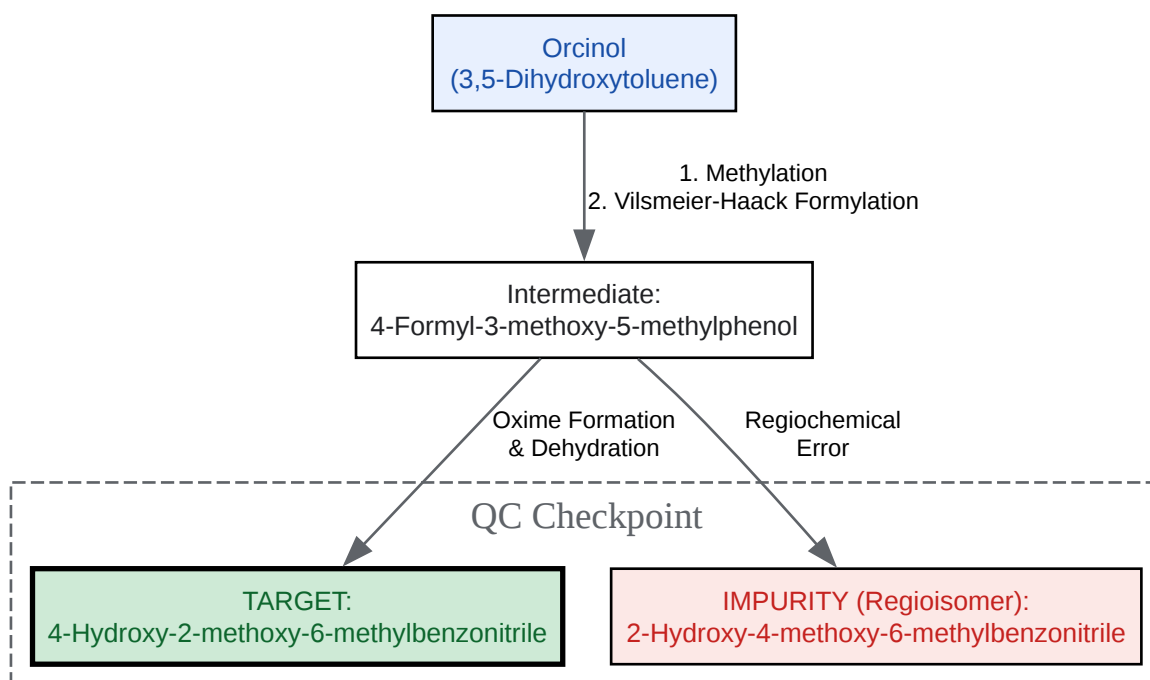
Synthetic Context & Impurity Logic[1]

To characterize a compound effectively, one must understand its origin. The synthesis of **4-Hydroxy-2-methoxy-6-methylbenzotrile** often proceeds from orcinol (3,5-dihydroxytoluene) or via the formylation of 4-methoxy-6-methylphenol.[1]

Understanding the synthetic route reveals the "Critical Quality Attributes" (CQAs)—specifically, the likely impurities.

Retrosynthetic Analysis & Impurity Profiling

The primary synthetic challenge is regioselectivity.[1] The methylation of the dihydroxy precursor can yield the unwanted isomer where the methoxy and hydroxyl groups are transposed.



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Figure 1: Synthetic pathway highlighting the critical regiochemical impurity risk. The separation of the target from its isomer is the primary objective of the chromatographic method.

Analytical Characterization Strategy

The following protocols are designed to be self-validating. The convergence of NMR, IR, and MS data provides definitive structural proof.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for verifying the substitution pattern. The key to confirming the structure is the meta-coupling of the aromatic protons and the NOE (Nuclear Overhauser Effect) interactions.[1]

Experimental Protocol:

- Solvent: DMSO- d_6 (preferred for solubility and OH visibility) or $CDCl_3$. [1]
- Concentration: 10–15 mg in 0.6 mL.

Expected ^1H NMR Assignments (DMSO- d_6 , 400 MHz):

Position	Shift (δ ppm)	Multiplicity	Integration	Structural Justification
OH	9.5 – 10.5	Broad Singlet	1H	Exchangeable phenolic proton. [1]
Ar-H (C3)	6.4 – 6.6	Doublet (J ~2 Hz)	1H	Meta-coupled to C5; shielded by ortho-OMe and ortho-OH.[1]
Ar-H (C5)	6.6 – 6.8	Doublet (J ~2 Hz)	1H	Meta-coupled to C3; shielded by ortho-OH.[1]
OMe	3.7 – 3.8	Singlet	3H	Characteristic methoxy region.
Ar-Me	2.3 – 2.4	Singlet	3H	Deshielded slightly by aromatic ring.[1]

Validation Logic:

- NOE Experiment: Irradiating the Methyl (Me) signal should show an enhancement of the Ar-H (C5) signal but not the Ar-H (C3) signal. This confirms the methyl group is at position 6, adjacent to C5.
- HMBC: Look for a correlation between the Nitrile Carbon ($\text{C}\equiv\text{N}$, ~115-119 ppm) and the aromatic protons/methyl group to verify the C1 attachment.[1]

Vibrational Spectroscopy (FTIR)

FTIR provides a rapid "fingerprint" identity check, particularly useful for batch-to-batch consistency.[1]

- Nitrile Stretch ($C\equiv N$): A sharp, distinct band at $2200\text{--}2230\text{ cm}^{-1}$. This is the diagnostic peak for the nitrile functionality.
- Hydroxyl Stretch (O-H): A broad band at $3200\text{--}3500\text{ cm}^{-1}$.
- C-O Stretch: Strong bands in the $1200\text{--}1275\text{ cm}^{-1}$ region (aryl ether).

Mass Spectrometry (MS)

- Ionization: ESI (Electrospray Ionization) in Positive or Negative mode.
- Positive Mode $[M+H]^+$: 164.07 m/z.
- Negative Mode $[M-H]^-$: 162.06 m/z (Preferred due to the acidic phenol).
- Fragmentation: Loss of Methyl radical (M-15) or CO (M-28) are common in phenolic ethers.
[\[1\]](#)

Quality Control & Purity Profiling (HPLC)[\[1\]](#)

A generic gradient method is insufficient. The method must resolve the regioisomer (2-hydroxy-4-methoxy...) from the target.[\[1\]](#)

Method Parameters:

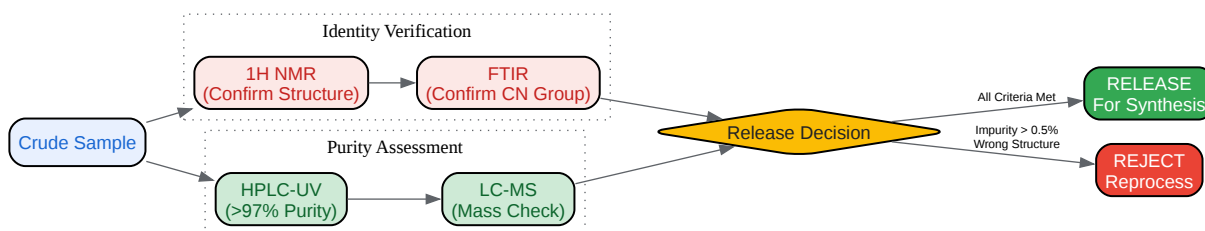
- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, $3.5\ \mu\text{m}$, $4.6 \times 100\text{ mm}$).
- Mobile Phase A: Water + 0.1% Formic Acid.[\[1\]](#)
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[\[1\]](#)
- Gradient: 5% B to 95% B over 15 minutes.
- Detection: UV at 254 nm (aromatic) and 210 nm (general).[\[1\]](#)
- Flow Rate: 1.0 mL/min.[\[1\]](#)

Acceptance Criteria:

- Purity: $\geq 97.0\%$ (Area %).
- Regioisomer Limit: $\leq 0.5\%$.^[1]
- Water Content (Karl Fischer): $\leq 1.0\%$.

Analytical Validation Workflow

The following flowchart illustrates the decision-making process for releasing a batch of this intermediate for downstream synthesis.



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Figure 2: Analytical workflow ensuring identity and purity before batch release.

References

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Sources

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